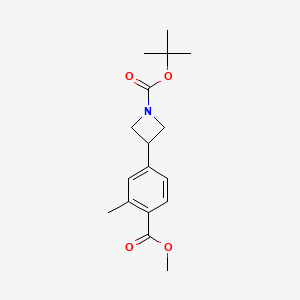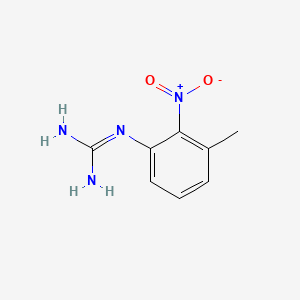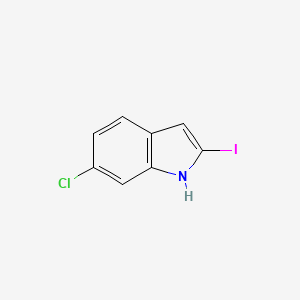
6-Chloro-2-iodo-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-iodo-1H-indole is a halogenated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-iodo-1H-indole typically involves halogenation reactions. One common method is the iodination of 6-chloroindole using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
化学反应分析
Types of Reactions
6-Chloro-2-iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Indole-2,3-diones.
Reduction Products: Indolines.
科学研究应用
6-Chloro-2-iodo-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: The compound is used in the development of chemical probes for studying biological pathways.
作用机制
The mechanism of action of 6-Chloro-2-iodo-1H-indole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site or allosteric site of the target protein. The halogen atoms can enhance the binding affinity and selectivity of the compound .
相似化合物的比较
Similar Compounds
6-Chloroindole: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Iodoindole: Lacks the chlorine atom, affecting its electronic properties and reactivity.
5-Chloro-2-iodo-1H-indole: Similar structure but with the chlorine atom at a different position, leading to different reactivity and applications.
Uniqueness
6-Chloro-2-iodo-1H-indole is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and versatility in various chemical reactions. This dual halogenation also provides unique electronic properties that can be exploited in medicinal chemistry and material science .
属性
分子式 |
C8H5ClIN |
|---|---|
分子量 |
277.49 g/mol |
IUPAC 名称 |
6-chloro-2-iodo-1H-indole |
InChI |
InChI=1S/C8H5ClIN/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4,11H |
InChI 键 |
DVPWQKAMZSITGJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)NC(=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


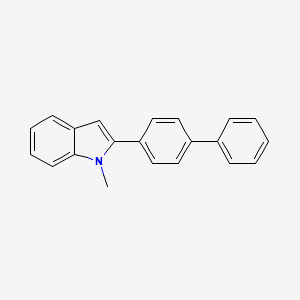
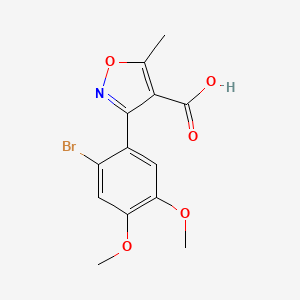

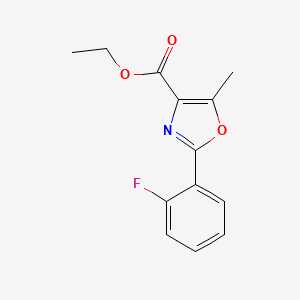
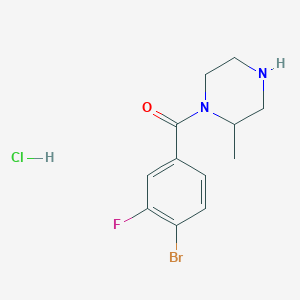
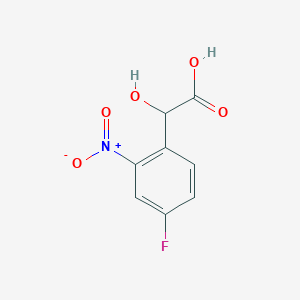
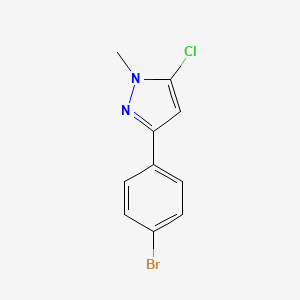
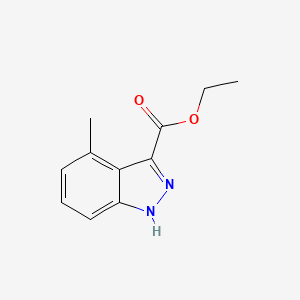
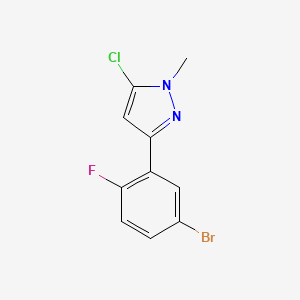
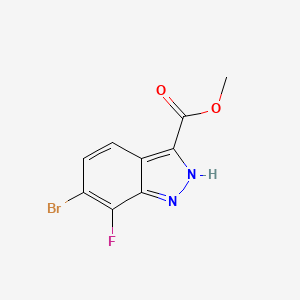
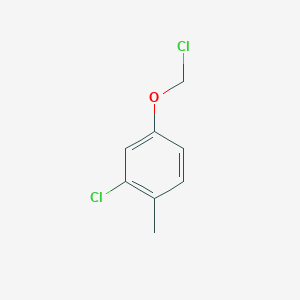
![6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B13700890.png)
